

Chemical Identifiers and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis,trans*-Germacrene

Cat. No.: B15577108

[Get Quote](#)

Germacrene is a 10-membered ring sesquiterpenoid ketone. The most commonly isolated and studied isomer from natural sources is (E,E)-Germacrene, also known as trans,trans-Germacrene. The **cis,trans-Germacrene** isomer is typically generated through photochemical isomerization of the trans,trans form.^{[1][2]} The fundamental properties of these isomers are summarized below.

Property	Value	Reference
Compound Name	cis,trans-Germacrone	[3]
CAS Number	32663-51-7	[3]
Synonym	cis-1,trans-5-Germacrone	[1]
Molecular Formula	C ₁₅ H ₂₂ O	[4][5]
Molecular Weight	218.34 g/mol	[4][5]
---	---	---
Compound Name	trans,trans-Germacrone	[4]
CAS Number	6902-91-6	[4][5][6]
Synonyms	Germacrone, (E,E)-Germacrone	[4]
Molecular Formula	C ₁₅ H ₂₂ O	[4][5]
Molecular Weight	218.34 g/mol	[4][5]
Melting Point	55-58 °C	[3]

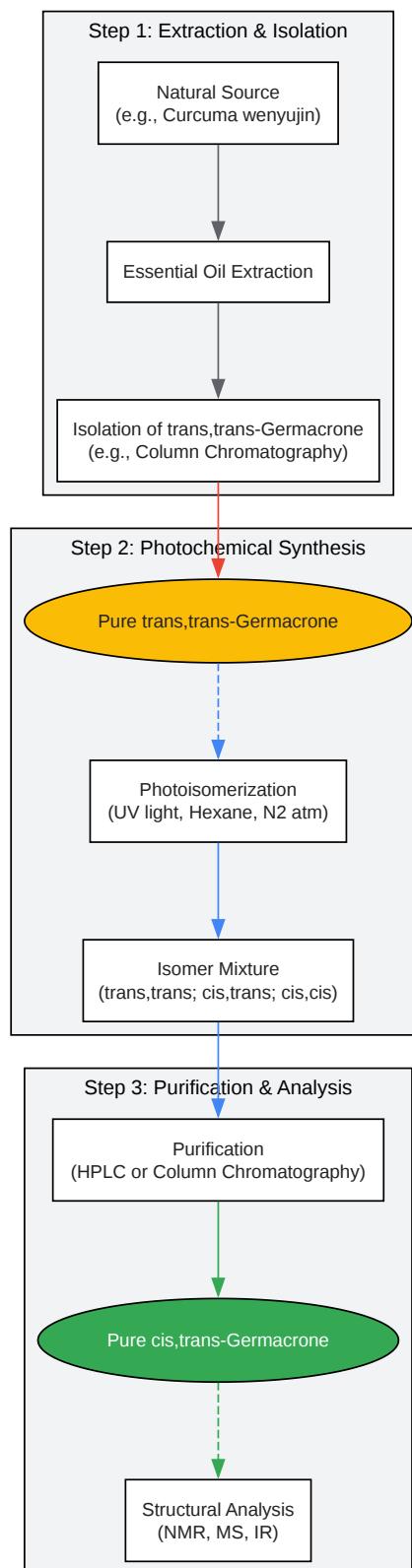
Synthesis and Experimental Protocols

The primary route to obtaining **cis,trans-Germacrone** is through the UV irradiation of its more stable trans,trans isomer.[2] The starting material, trans,trans-Germacrone, is typically isolated from the essential oils of plants from the Zingiberaceae family, such as Curcuma species.[4][7]

Key Experiment: Photoisomerization of trans,trans-Germacrone

This protocol details the conversion of trans,trans-Germacrone to a mixture of photoisomers, including the target **cis,trans-Germacrone**.

Objective: To convert trans,trans-Germacrone to a mixture of isomers including **cis,trans-Germacrone** via photochemical isomerization.[2]


Materials:

- trans,trans-Germacrene (isolated from a natural source or synthesized)
- Hexane (spectroscopy grade)
- Medium-pressure mercury vapor lamp (e.g., 450W)
- Quartz immersion well photoreactor with a cooling jacket
- Nitrogen gas supply
- Rotary evaporator
- GC-MS or HPLC system for monitoring

Procedure:

- Solution Preparation: Prepare a solution of trans,trans-Germacrene in hexane at a concentration of approximately 0.02 M in the quartz photoreactor.[2]
- Degassing: Purge the solution with a steady stream of nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the reaction.[2]
- Irradiation: Maintain a slow stream of nitrogen and turn on the reactor's cooling system to maintain a constant temperature (e.g., 20-25 °C). Turn on the UV lamp and irradiate the solution with constant stirring.[2]
- Reaction Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 30 minutes). Analyze these aliquots by GC-MS or HPLC to determine the ratio of isomers.[2]
- Completion and Work-up: Once the desired conversion is achieved or the reaction reaches a photostationary state, turn off the lamp.
- Solvent Removal: Remove the hexane under reduced pressure using a rotary evaporator at a low temperature (<30 °C).[2] The resulting crude mixture contains trans,trans-, cis,trans-, and cis,cis-Germacrene, which can then be separated by chromatography.

Below is a workflow diagram illustrating the process from natural source to purified isomer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **cis,trans-Germacrone** production.

Identification and Characterization

Distinguishing between cis and trans isomers requires specific spectroscopic techniques. The spatial arrangement of substituents around the double bonds significantly influences the spectral output.[\[8\]](#)[\[9\]](#)

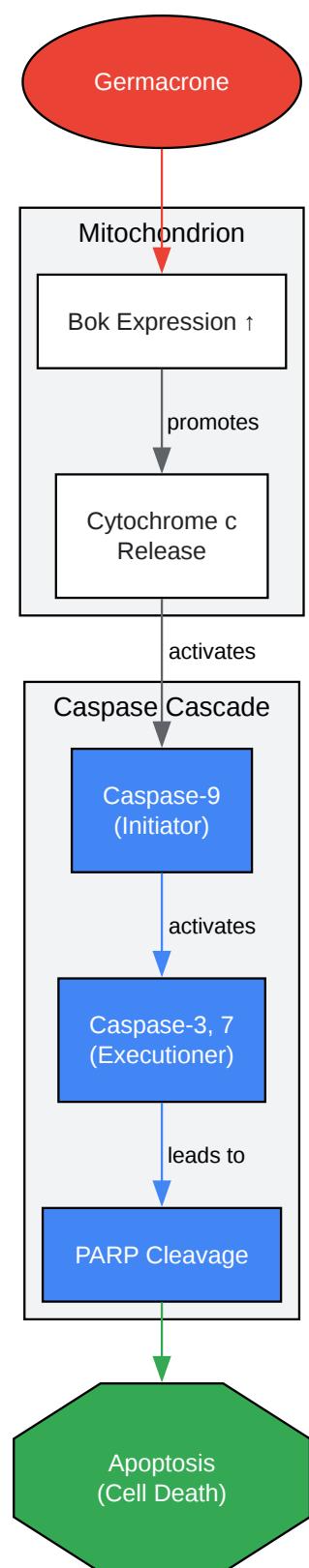
Spectroscopic Data

While a complete, published dataset for pure **cis,trans-Germacrone** is scarce, the characteristics of the well-documented trans,trans-Germacrone provide a basis for comparison. Key differences are expected in NMR coupling constants and IR absorption bands.[\[8\]](#)[\[10\]](#)

Technique	trans,trans-Germacrene (Observed Data)	cis,trans-Germacrene (Expected Differences)
¹ H-NMR (CDCl ₃ , 500 MHz)	δ (ppm): 1.43 (3H, s), 1.62 (3H, s), 1.72 (3H, s), 2.91-2.98 (3H, m), 3.43 (1H, d, J=10.5 Hz), 4.66 (1H, d, J=14.0 Hz), 4.98 (1H, d, J=10.5 Hz).[11]	The vicinal coupling constant (³ J) for protons across a cis double bond is typically smaller (6-12 Hz) compared to a trans double bond (12-18 Hz).[8] Chemical shifts of protons near the cis bond will be altered.
¹³ C-NMR (CDCl ₃ , 125 MHz)	δ (ppm): 207.1 (C=O), 139.8, 135.7, 133.1, 131.3, 126.4, 125.0 (olefinic C), 55.5, 38.1, 28.6, 24.1 (aliphatic C), 17.8, 16.6, 15.6 (CH ₃).[11]	Carbon atoms involved in or adjacent to the cis double bond will exhibit different chemical shifts due to steric effects.
IR	C=O stretch: ~1673 cm ⁻¹ .[11]	The C-H wagging (out-of-plane bend) is highly diagnostic. trans alkenes show a strong band around 960-980 cm ⁻¹ , while cis alkenes show a broad, strong band around 675-730 cm ⁻¹ .[10]
Mass Spec.	EI-MS, m/z (%): 218 [M] ⁺ .[12]	The mass spectrum is not expected to reliably distinguish between cis and trans isomers as they are constitutional isomers with the same mass and often similar fragmentation patterns.[13] LC-MS or GC-MS is used for separation prior to detection.[14]

Isomeric Relationships

The photochemical reaction creates a dynamic equilibrium between the isomers. The relationship is illustrated in the diagram below.


[Click to download full resolution via product page](#)

Caption: Photoisomeric equilibrium of Germacrone isomers.

Biological Activity and Signaling Pathways

Germacrone and its isomers have attracted interest for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][6] Studies on trans,trans-Germacrone have shown it can inhibit the proliferation of breast cancer cell lines by inducing cell cycle arrest and apoptosis.[15] This process is believed to be mediated through the mitochondrial pathway.

A simplified diagram of the proposed apoptotic signaling pathway induced by Germacrone is presented below.

[Click to download full resolution via product page](#)

Caption: Proposed mitochondrial apoptosis pathway induced by Germacrone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of some cis-1,trans-5-germacratriene derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Germacrone | CAS#:6902-91-6 | Chemsoc [chemsrc.com]
- 4. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Germacrone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. CAS 6902-91-6: Germacrone | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry distinguishing C=C location and cis/trans isomers: A strategy initiated by water radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. germacrone, 6902-91-6 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Chemical Identifiers and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15577108#cis-trans-germacrone-cas-number-and-identification\]](https://www.benchchem.com/product/b15577108#cis-trans-germacrone-cas-number-and-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com